molecular formula C25H25N3O4S2 B2607473 4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 896676-29-2

4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2607473
CAS RN: 896676-29-2
M. Wt: 495.61
InChI Key: DRGCNCUNICCRFC-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Molecular Labeling and Radiochemical Studies

The synthesis of sulpiride, a compound structurally related to the given molecule, involved labeling with carbon 14, demonstrating its potential use in radiochemical studies and molecular labeling. This method confirms the compound's identity and purity, which is critical for research in pharmacokinetics and drug metabolism studies (Noel et al., 1972).

Synthesis of Bioactive Molecules

The synthesis of fluoro-substituted benzothiazoles, incorporating the sulfonamido quinazolinyl imidazole, showcases the chemical's use in creating compounds with various biological activities. These molecules have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting its versatility in drug discovery and development (Patel et al., 2009).

Antitubercular Activity

A series of compounds synthesized from the chemical structure have demonstrated significant antitubercular activity against Mycobacterium tuberculosis. This indicates its potential application in the development of new antitubercular agents, contributing to the fight against tuberculosis (Dighe et al., 2012).

Antihyperglycemic Agents

The creation of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives from similar chemical structures has led to the identification of new antihyperglycemic agents. This research opens up avenues for the treatment of diabetes mellitus, showcasing the compound's potential in developing new therapeutics for chronic conditions (Nomura et al., 1999).

Antimicrobial Activity

Benzamide derivatives, including those structurally related to the specified chemical, have shown significant antimicrobial efficacy. This highlights its potential use in creating new antimicrobial agents, addressing the growing concern of antibiotic resistance (Priya et al., 2006).

Dopamine Receptor Blockade

Novel N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, with modifications including the replacement of the sulfamoyl group with a sulfonamido group, have shown to be potent dopamine receptor blockers. This research is significant for the development of neuroleptic drugs, offering new possibilities for treating psychiatric disorders (Ogata et al., 1984).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-28(16-18-8-6-5-7-9-18)34(30,31)20-13-11-19(12-14-20)24(29)27-25-26-22-21(32-3)15-10-17(2)23(22)33-25/h5-15H,4,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGCNCUNICCRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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